3-Amino-4-(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
3-Amino-4-(2,2,2-trifluoroethoxy)benzamide is an organic compound with the molecular formula C9H9F3N2O2. It is a derivative of benzamide, featuring an amino group at the third position and a trifluoroethoxy group at the fourth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,2,2-trifluoroethoxy)benzamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzamide.
Nitration: The nitro group is introduced to the benzene ring through nitration reactions.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Trifluoroethoxylation: The trifluoroethoxy group is introduced via nucleophilic substitution reactions using reagents like trifluoroethanol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3-Amino-4-(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-4-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activities.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
3-Amino-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
3-Amino-4-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group
Uniqueness
3-Amino-4-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-amino-4-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)4-16-7-2-1-5(8(14)15)3-6(7)13/h1-3H,4,13H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABQPFGHDPQYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)N)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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